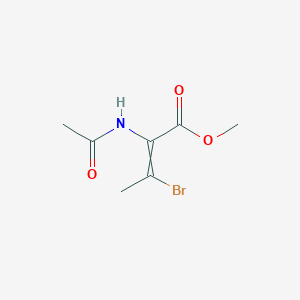
Methyl 2-acetamido-3-bromobut-2-enoate
Vue d'ensemble
Description
“Methyl 2-acetamido-3-bromobut-2-enoate” is a chemical compound with the molecular formula C7H10BrNO3. It is also known by its CAS number 188656-16-8 . This compound is related to “Methyl 4-bromocrotonate”, which is used in the synthesis of highly substituted benzoxepines or benzopyrans .
Physical And Chemical Properties Analysis
“Methyl 2-acetamido-3-bromobut-2-enoate” has a molecular weight of 236.06 g/mol . It has a density of 1.476g/cm3 . The boiling point is 352.948ºC at 760 mmHg . The compound’s refractive index is 1.504 .Applications De Recherche Scientifique
Silver-induced Coupling : A study on the reaction of methyl 4-bromobut-2-enoate and silver showed the formation of various coupled products, which are useful in synthesizing complex organic molecules (Della & Kendall, 1969).
Suzuki Coupling in HIV-1 Protease Inhibitors : A ligand-free Suzuki coupling protocol was developed to unite methyl (E)-4-bromobut-2-enoate with arylboronic acids, leading to the synthesis of various methyl 4-arylcrotonates, which are significant in the preparation of HIV-1 protease inhibitors (Chiummiento et al., 2012).
Synthesis of α-Methylidene- and α-Alkylidene-β-lactams : Methyl 2-(1-hydroxyalkyl)prop-2-enoates were transformed into various N-substituted methyl enoates, leading to the formation of β-lactams with potential pharmaceutical applications (Buchholz & Hoffmann, 1991).
Reactions with Aldehydes and Tributylchlorostannane : A study explored the reactions of methyl 3-bromomethylbut-3-enoate with various aldehydes and tributylchlorostannane, leading to the synthesis of important organic intermediates, such as δ-hydroxy-β-methylidenecarboxylic acid esters (Mineeva & Kulinkovich, 2008).
Enoate Reductase-Mediated Preparation of Key Intermediates : Enoate reductases were used to develop a biocatalyzed approach for the preparation of methyl (S)-2-bromobutanoate, a key intermediate in the synthesis of certain chiral drugs (Brenna et al., 2012).
Propriétés
IUPAC Name |
methyl 2-acetamido-3-bromobut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNO3/c1-4(8)6(7(11)12-3)9-5(2)10/h1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDNFRLAPPLLQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)OC)NC(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610155 | |
| Record name | Methyl 2-acetamido-3-bromobut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-acetamido-3-bromobut-2-enoate | |
CAS RN |
188656-16-8 | |
| Record name | Methyl 2-acetamido-3-bromobut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



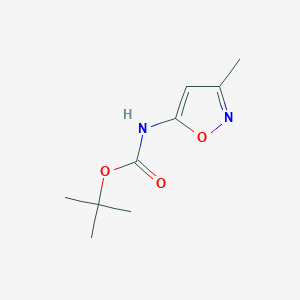
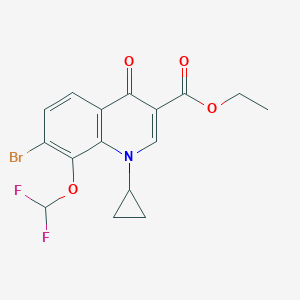
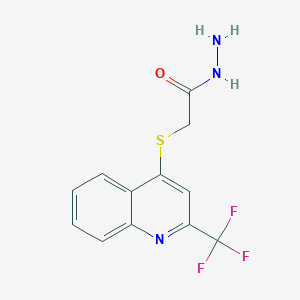
![1-methyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B69249.png)
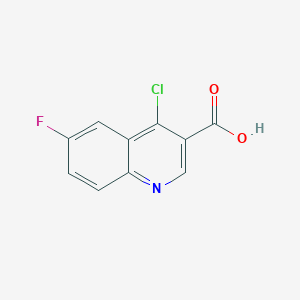

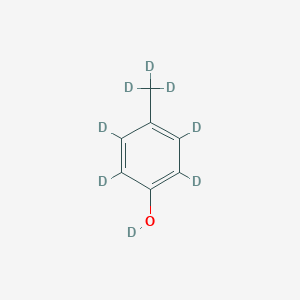
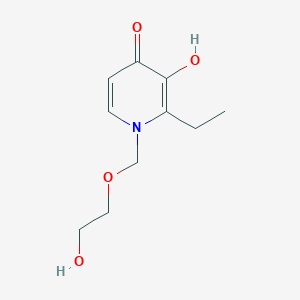
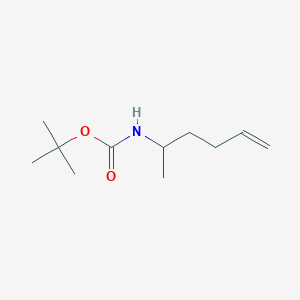
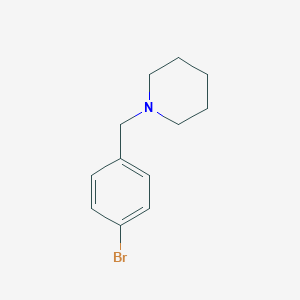
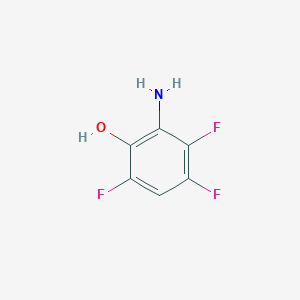
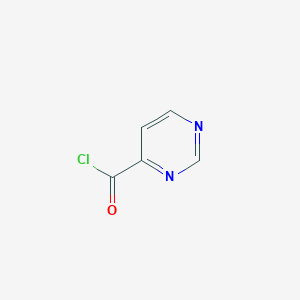
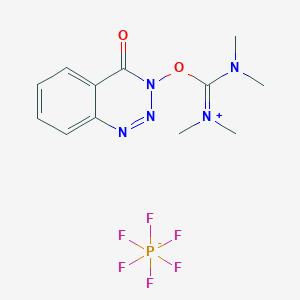
![4-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-1,3-thiazol-2-amine](/img/structure/B69272.png)